

# Technical Guide: Physical Properties of (3S,6R)-3-Isopropyl-6-methylcyclohexene

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## Compound of Interest

Compound Name: (3S,6R)-Nml

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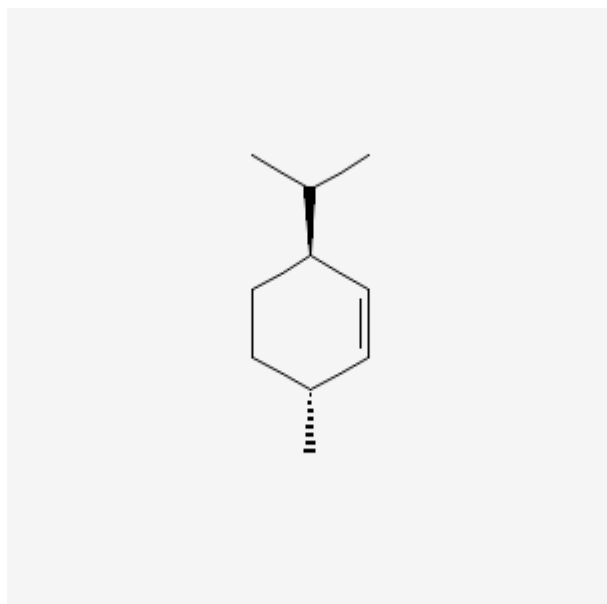
For Researchers, Scientists, and Drug Development Professionals

## Introduction

(3S,6R)-3-Isopropyl-6-methylcyclohexene, a monoterpene, is a chiral organic compound with potential applications in synthetic chemistry and as a component in fragrance formulations. An in-depth understanding of its physical properties is crucial for its application in research and development, particularly in areas such as reaction kinetics, formulation development, and quality control. This guide provides a summary of the known physical properties of (3S,6R)-3-Isopropyl-6-methylcyclohexene and outlines the experimental protocols for their determination.

## Chemical Identity

- IUPAC Name: (3S,6R)-3-Isopropyl-6-methylcyclohexene
- Synonyms: (+)-trans-p-Menth-2-ene, (+)-trans-2-menthene[1]
- CAS Number: 5113-93-9[1][2]
- Molecular Formula: C<sub>10</sub>H<sub>18</sub>[2][3]
- Molecular Weight: 138.25 g/mol [2][3]
- Chemical Structure:



## Physical Properties

The physical properties of (3S,6R)-3-isopropyl-6-methylcyclohexene are summarized in the table below. It is important to note that some of these properties are experimentally determined while others are computed.

Property	Value	Source
Molecular Weight	138.25 g/mol	[2][3]
Boiling Point	56 °C	[2]
Density	0.811 g/cm <sup>3</sup>	[2]
Flash Point	48 °C	[2]
Melting Point	Not available	
Solubility	Not available	
Refractive Index	Not available	
Kovats Retention Index (Standard non-polar)	975, 981	[1]
Kovats Retention Index (Semi- standard non-polar)	976.3	[1]
Kovats Retention Index (Standard polar)	1071	[1]

## Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of (3S,6R)-3-Isopropyl-6-methylcyclohexene are not readily available in the public domain. However, based on standard laboratory practices for volatile organic compounds, particularly terpenes, the following methodologies can be employed.

### Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

- Apparatus: A distillation apparatus consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a collection flask.
- Procedure:

- Place a small volume of (3S,6R)-3-Isopropyl-6-methylcyclohexene in the round-bottom flask along with a few boiling chips.
- Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.
- Begin heating the sample gently.
- Record the temperature at which the liquid begins to boil and the vapor condenses on the thermometer bulb, with the temperature remaining constant. This temperature is the boiling point.

## Determination of Density

Density is the mass of a substance per unit volume.

- Apparatus: A pycnometer (a small glass flask of known volume), an analytical balance.
- Procedure:
  - Clean and dry the pycnometer and determine its mass.
  - Fill the pycnometer with (3S,6R)-3-Isopropyl-6-methylcyclohexene, ensuring there are no air bubbles.
  - Place the stopper in the pycnometer and allow any excess liquid to overflow.
  - Carefully wipe the outside of the pycnometer dry and weigh it.
  - The mass of the liquid is the difference between the mass of the filled and empty pycnometer.
  - The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

## Gas Chromatography for Purity and Retention Index Determination

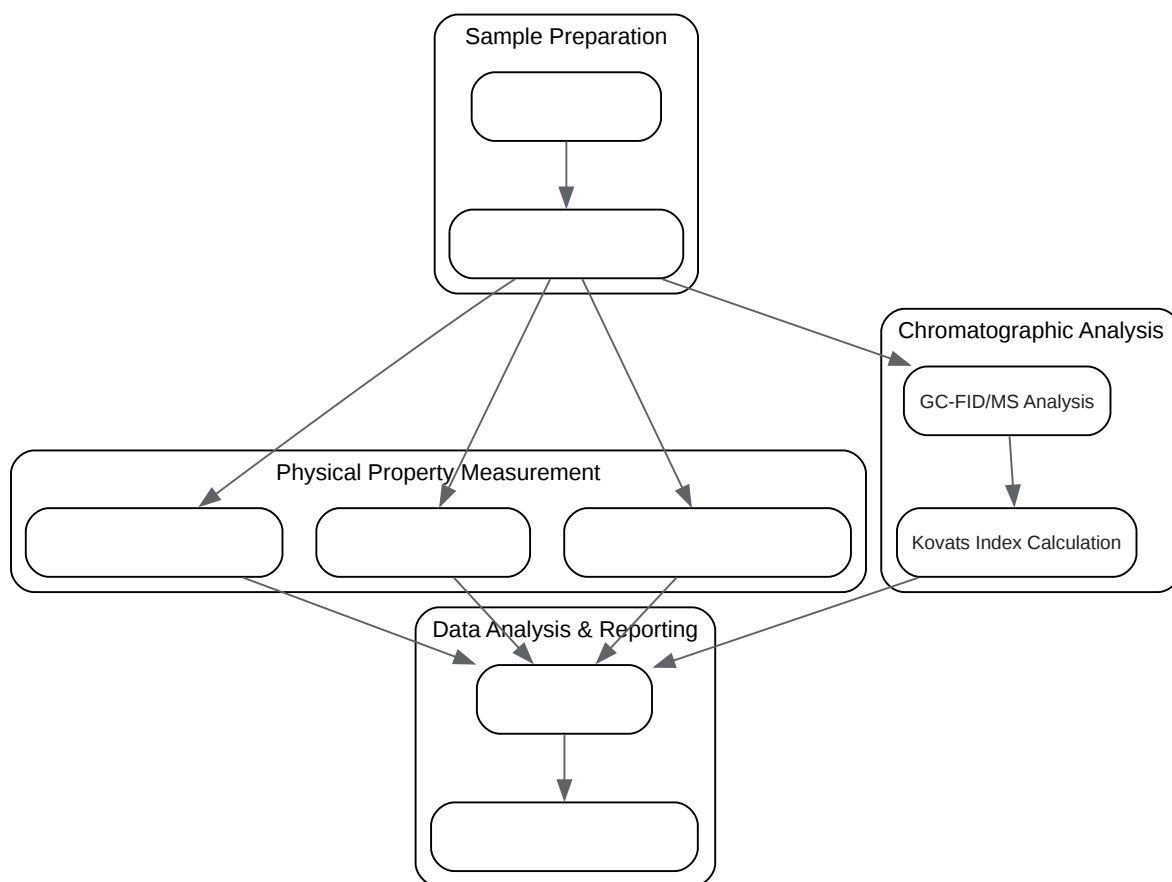
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It can be used to determine the purity of (3S,6R)-3-Isopropyl-6-methylcyclohexene and to determine its Kovats retention index, which is a characteristic value for a compound on a specific GC column.

- Apparatus: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a capillary column (e.g., HP-5MS), helium carrier gas.
- Procedure:
  - Sample Preparation: Prepare a dilute solution of (3S,6R)-3-Isopropyl-6-methylcyclohexene in a suitable solvent such as hexane.
  - GC Conditions:
    - Injector Temperature: 250 °C
    - Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
    - Carrier Gas Flow Rate: Typically 1 mL/min.
    - Detector Temperature: 280 °C
  - Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
  - Data Analysis: The retention time of the compound is the time it takes to travel through the column. The purity can be estimated by the relative area of the peak corresponding to the compound.
  - Kovats Retention Index Calculation: To determine the Kovats retention index, a series of n-alkanes are injected under the same GC conditions. The retention index (I) is calculated using the following formula:  $I = 100 \times [n + (N - n) \times (\log(t'_{\text{unknown}}) - \log(t'_n)) / (\log(t'_N) - \log(t'_n))]$  Where:

- $n$  is the number of carbon atoms in the  $n$ -alkane eluting before the compound of interest.
- $N$  is the number of carbon atoms in the  $n$ -alkane eluting after the compound of interest.
- $t'$  is the adjusted retention time (retention time of the compound minus the retention time of an unretained compound like methane).

## Experimental Workflow Visualization

The following diagram illustrates a general workflow for the determination of physical properties of a volatile compound like (3S,6R)-3-Isopropyl-6-methylcyclohexene.



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- To cite this document: BenchChem. [Technical Guide: Physical Properties of (3S,6R)-3-Isopropyl-6-methylcyclohexene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575190#3s-6r-3-isopropyl-6-methylcyclohexene-physical-properties]

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